molecular formula C20H24N4O3 B2717160 N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide CAS No. 941976-24-5

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide

Cat. No.: B2717160
CAS No.: 941976-24-5
M. Wt: 368.437
InChI Key: OODNFIBHGPJPRW-UHFFFAOYSA-N
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Description

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a p-tolyl group, and a pyridinyl group, making it a versatile molecule for chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(p-tolyl)ethylamine with oxalyl chloride to form an intermediate, which is then reacted with 4-aminopyridine and morpholine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
  • N-(2-morpholino-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • 1-(2-morpholino-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

Uniqueness

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and pyridinyl group provide versatility in binding interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-pyridin-4-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-15-2-4-16(5-3-15)18(24-10-12-27-13-11-24)14-22-19(25)20(26)23-17-6-8-21-9-7-17/h2-9,18H,10-14H2,1H3,(H,22,25)(H,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODNFIBHGPJPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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